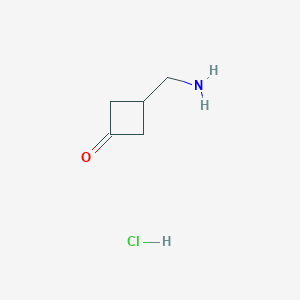
3-(Aminomethyl)cyclobutanone hydrochloride
Overview
Description
The compound 3-(Aminomethyl)cyclobutanone hydrochloride is a derivative of cyclobutanone with an aminomethyl group at the 3-position. It is a protected form of α-aminocyclobutanone, which is a key intermediate in the synthesis of various pharmaceuticals and has been used as a modular synthon for medicinal chemistry, particularly for the development of hydrolase enzyme inhibitors .
Synthesis Analysis
The synthesis of cyclobutanone derivatives can be achieved through various methods. One approach involves the monoalkylation of m-carborane followed by a 2 + 2 cycloaddition using dichloroketene, leading to a boronated cyclobutanone. This intermediate is then reductively dechlorinated and further processed to yield the desired amino acid derivative, which is a potential agent for Boron Neutron Capture Therapy (BNCT) . Another method includes a formal intramolecular 1,3-hydroxy migration triggered by the formation of α-imino rhodium carbene, which results in the formation of α-amino cyclobutanone . Additionally, enantioselective synthesis of cyclobutanone derivatives can be achieved through ring contraction methods such as the Wolff rearrangement and the Curtius reaction .
Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)cyclobutanone hydrochloride is characterized by the presence of a cyclobutanone ring, which is a four-membered cyclic ketone. The aminomethyl group at the 3-position introduces a point of chirality, making the compound potentially useful for the synthesis of chiral intermediates. The protected form of α-aminocyclobutanone, as its dimethyl acetal, has been confirmed by single crystal X-ray structure analysis .
Chemical Reactions Analysis
Cyclobutanone derivatives are versatile intermediates that can undergo various chemical transformations. For instance, the protected α-aminocyclobutanone can be converted into amide and sulfonamide-functionalized derivatives . The chiral cyclobutanone derivatives containing 1,3-amino alcohols and 1,3-diamines can be manipulated regioselectively to produce several functionalized products, such as thioureas, and have been used in organocatalysis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(Aminomethyl)cyclobutanone hydrochloride are not detailed in the provided papers, cyclobutanone derivatives generally exhibit properties that are influenced by the strain of the four-membered ring and the electronic effects of substituents. The presence of the aminomethyl group is likely to affect the compound's solubility, boiling point, and reactivity. The hydrochloride salt form suggests that the compound is likely to be more soluble in water and polar solvents compared to its free base form .
Scientific Research Applications
Synthesis and Imaging Applications
A study by Martarello et al. (2002) focused on the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), which are analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC). These compounds were evaluated for their potential in imaging brain tumors using a rodent model. Both [18F]16 and [18F]17 exhibited high uptake in pancreatic tissue, and in rats with 9L gliosarcoma cells implanted intracranially, they showed significant retention in tumor tissue, making them excellent candidates for imaging brain tumors (Martarello et al., 2002).
Enzymatic Activation and Antioxidant Action
Research by Ha et al. (2013) investigated the neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. The compound significantly prevented neuronal death in the CA1 region of the hippocampus in response to transient forebrain ischemia, reducing oxidative stress levels and enhancing antioxidant enzyme activities (Ha et al., 2013).
Exploration of Cyclobutane Rings in Alkaloids
Zhang et al. (2019) isolated Phlegmadine A, a Lycopodium alkaloid with a unique cyclobutane ring from Phlegmariurus phlegmaria. This compound, along with biogenetically related compounds, was studied for its structure and potential biological activities. Among these, one compound exhibited noticeable protective effects for long-term potentiation impairment induced by corticosterone in mice, highlighting the significance of cyclobutane-containing compounds in therapeutic applications (Zhang et al., 2019).
properties
IUPAC Name |
3-(aminomethyl)cyclobutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-3-4-1-5(7)2-4;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJXRSHHSHUHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416323-22-2 | |
| Record name | 3-(aminomethyl)cyclobutan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)

![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)
![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)
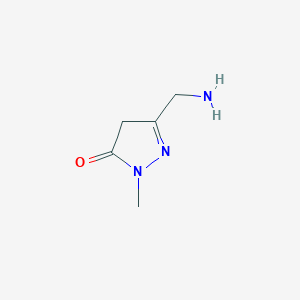
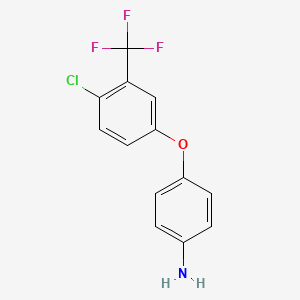
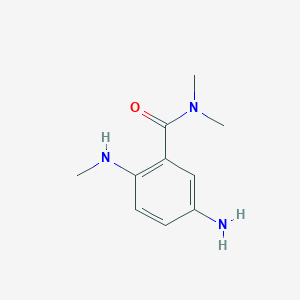
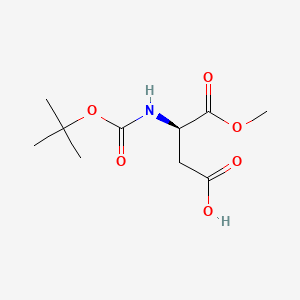

![[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3034101.png)

![3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide](/img/structure/B3034104.png)
![2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)